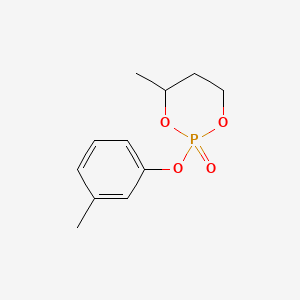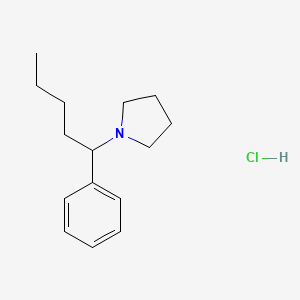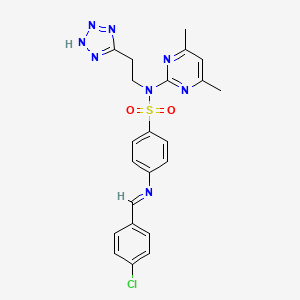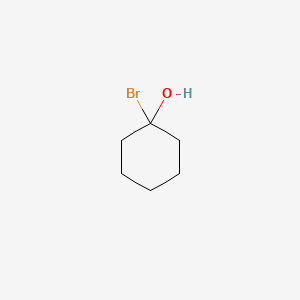
Benzyl tetrazolacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl tetrazolacetate is an organic compound that belongs to the class of tetrazoles, which are heterocyclic compounds containing a five-membered ring composed of one carbon atom and four nitrogen atoms Tetrazoles are known for their high nitrogen content and stability, making them valuable in various chemical and pharmaceutical applications
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of benzyl tetrazolacetate typically involves the reaction of benzyl azide with ethyl acetoacetate under controlled conditions. This reaction proceeds through a [3+2] cycloaddition mechanism, forming the tetrazole ring. The reaction is usually carried out in the presence of a catalyst, such as copper(I) iodide, and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity. The reaction mixture is typically heated to a specific temperature and maintained for a set duration to achieve complete conversion. The product is then purified using techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions: Benzyl tetrazolacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form this compound oxide using oxidizing agents such as potassium permanganate.
Reduction: Reduction of this compound can yield this compound hydride, typically using reducing agents like lithium aluminum hydride.
Substitution: The benzyl group in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium azide or sodium methoxide.
Major Products Formed:
Oxidation: this compound oxide.
Reduction: this compound hydride.
Substitution: Various substituted this compound derivatives.
Wissenschaftliche Forschungsanwendungen
Benzyl tetrazolacetate has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of other tetrazole derivatives and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioisosteric replacement for carboxylic acids in drug design.
Medicine: Explored for its antimicrobial and antifungal properties, as well as its potential use in developing new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes.
Wirkmechanismus
The mechanism of action of benzyl tetrazolacetate involves its interaction with specific molecular targets and pathways. The tetrazole ring in the compound can act as a bioisosteric replacement for carboxylic acids, allowing it to bind to enzymes and receptors in a similar manner. This interaction can modulate the activity of these targets, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Tetrazole: The parent compound of benzyl tetrazolacetate, known for its stability and high nitrogen content.
5-Substituted Tetrazoles: Compounds with various substituents at the 5-position of the tetrazole ring, used in medicinal chemistry as bioisosteres.
Benzyl Derivatives: Compounds containing the benzyl group, which can undergo similar chemical reactions and have comparable applications.
Uniqueness of this compound: this compound stands out due to its unique combination of the benzyl group and the tetrazole ring. This combination imparts specific chemical properties, such as enhanced stability and reactivity, making it valuable in various applications. Additionally, the compound’s ability to act as a bioisosteric replacement for carboxylic acids further enhances its potential in drug design and medicinal chemistry.
Eigenschaften
CAS-Nummer |
76812-76-5 |
|---|---|
Molekularformel |
C10H10N4O2 |
Molekulargewicht |
218.21 g/mol |
IUPAC-Name |
benzyl 2-(2H-tetrazol-5-yl)acetate |
InChI |
InChI=1S/C10H10N4O2/c15-10(6-9-11-13-14-12-9)16-7-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,11,12,13,14) |
InChI-Schlüssel |
HNCBJWDNALUKBH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)COC(=O)CC2=NNN=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(2-Phenylethyl)sulfanyl]pyrimidine](/img/structure/B14445269.png)
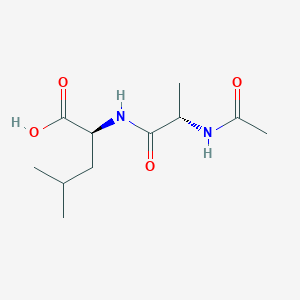
![4-[(3-Chlorophenyl)methylsulfanyl]pyridine;hydrochloride](/img/structure/B14445291.png)

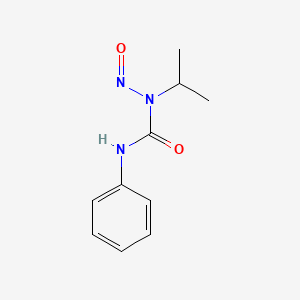
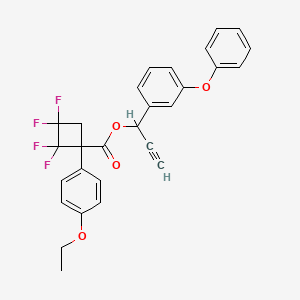

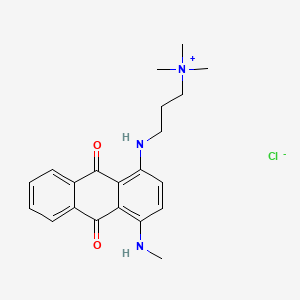
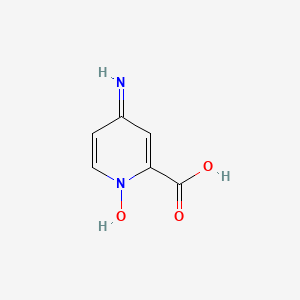
![1-Ethoxy-4-[4-(4-pentylcyclohexyl)phenyl]benzene](/img/structure/B14445327.png)
